1-(4-chlorobenzyl)-1H-imidazole
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Overview
Description
Scientific Research Applications
Synthesis and Catalysis
1-(4-chlorobenzyl)-1H-imidazole is a type of imidazole, a class of heterocycles widely studied for their unique physicochemical properties and versatile applications, especially in organic synthesis. Imidazoles have been synthesized using a variety of catalysts and methodologies due to their significant medicinal value and applications in various domains including antibacterial, antiviral, anti-inflammatory, antinociceptive, and anticancer activities. For instance, an efficient one-pot synthesis method for 2-aryl-4,5-diphenyl-1H-imidazoles was developed, highlighting the importance of catalysts like Amberlite IR-120(H) in enhancing the reaction yields and simplifying the synthesis process (Gurav et al., 2022).
Biological Activities and Pharmacological Applications
The imidazole derivatives, including 1-(4-chlorobenzyl)-1H-imidazole, have been found to exhibit a wide range of biological activities. For instance, 1H-imidazoles have been synthesized and evaluated for their biological activities, showing structure-activity relationships and hormonal activities in certain cell lines. These compounds have also shown antiproliferative effects against certain cancer cell lines and strong inhibitory effects on enzymes like cyclooxygenase (Wiglenda et al., 2005).
Material Science and Corrosion Inhibition
Imidazole derivatives have also found applications in material science, especially in corrosion inhibition. Research has shown that imidazole derivatives can act as corrosion inhibitors, enhancing the durability and lifespan of materials. For example, a study on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions demonstrated significant corrosion inhibition efficiencies, providing insights into their potential industrial applications (Prashanth et al., 2021).
Antimicrobial Applications
In the field of antimicrobial research, imidazole derivatives have been synthesized and tested for their antimicrobial properties. These compounds, including 1-(4-chlorobenzyl)-1H-imidazole, have shown promising results against various microbial strains, indicating their potential use in developing new antimicrobial agents (Narwal et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLWYOLCHGTNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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